molecular formula C17H22O5S2 B14047384 3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester

3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester

Cat. No.: B14047384
M. Wt: 370.5 g/mol
InChI Key: QLEYDQXMRVKLEO-UHFFFAOYSA-N
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Description

3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a benzo[c]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzo[c]thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing compounds and aromatic precursors.

    Introduction of the Ethoxycarbonylmethylsulfanyl Group: This step involves the reaction of the benzo[c]thiophene core with ethoxycarbonylmethylsulfanyl reagents under controlled conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethoxycarbonylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzo[c]thiophene core can be reduced to form alcohols.

    Substitution: The ethoxycarbonylmethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological pathways, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C17H22O5S2

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate

InChI

InChI=1S/C17H22O5S2/c1-5-21-12(19)9-23-16-13-10(7-17(3,4)8-11(13)18)14(24-16)15(20)22-6-2/h5-9H2,1-4H3

InChI Key

QLEYDQXMRVKLEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C2C(=C(S1)C(=O)OCC)CC(CC2=O)(C)C

Origin of Product

United States

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